molecular formula C11H10O3 B14777984 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid

1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid

Cat. No.: B14777984
M. Wt: 190.19 g/mol
InChI Key: PFHGDLDIFTYQNA-UHFFFAOYSA-N
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Description

1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a unique organic compound characterized by its tricyclic structure, which includes a cyclopropane ring fused with a chromene ring

Preparation Methods

The synthesis of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves a series of organic reactions. One common synthetic route includes the cyclopropanation of chromene derivatives using sulfoxonium ylides in the presence of an aminocatalyst . The reaction conditions often require moderate temperatures and specific catalysts to achieve high yields and enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as agonists of G-protein coupled receptor 40, which plays a role in glucose metabolism and is a potential target for treating type 2 diabetes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13)

InChI Key

PFHGDLDIFTYQNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=CC=CC=C3O1

Origin of Product

United States

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